

# Comparative Analysis of LS-104 Series Compounds in Oncology Disease Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ls-104*

Cat. No.: *B1675279*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two promising anti-cancer compounds, PR-104 and DRP-104, often associated with the "**LS-104**" nomenclature in different research contexts. This document aims to objectively compare their performance in various disease models, supported by experimental data, to aid in research and development decisions.

## Part 1: PR-104 - A Hypoxia-Activated DNA-Alkylating Agent

PR-104 is a phosphate ester prodrug that is systemically converted to PR-104A. In the hypoxic microenvironment characteristic of solid tumors, PR-104A is reduced to its active metabolites, PR-104H (hydroxylamine) and PR-104M (amine), which are potent DNA-alkylating agents that induce cell death.<sup>[1][2][3]</sup> Additionally, PR-104A can be activated independently of hypoxia by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in some tumors.<sup>[4][5]</sup>

## Comparative Efficacy in Preclinical Models

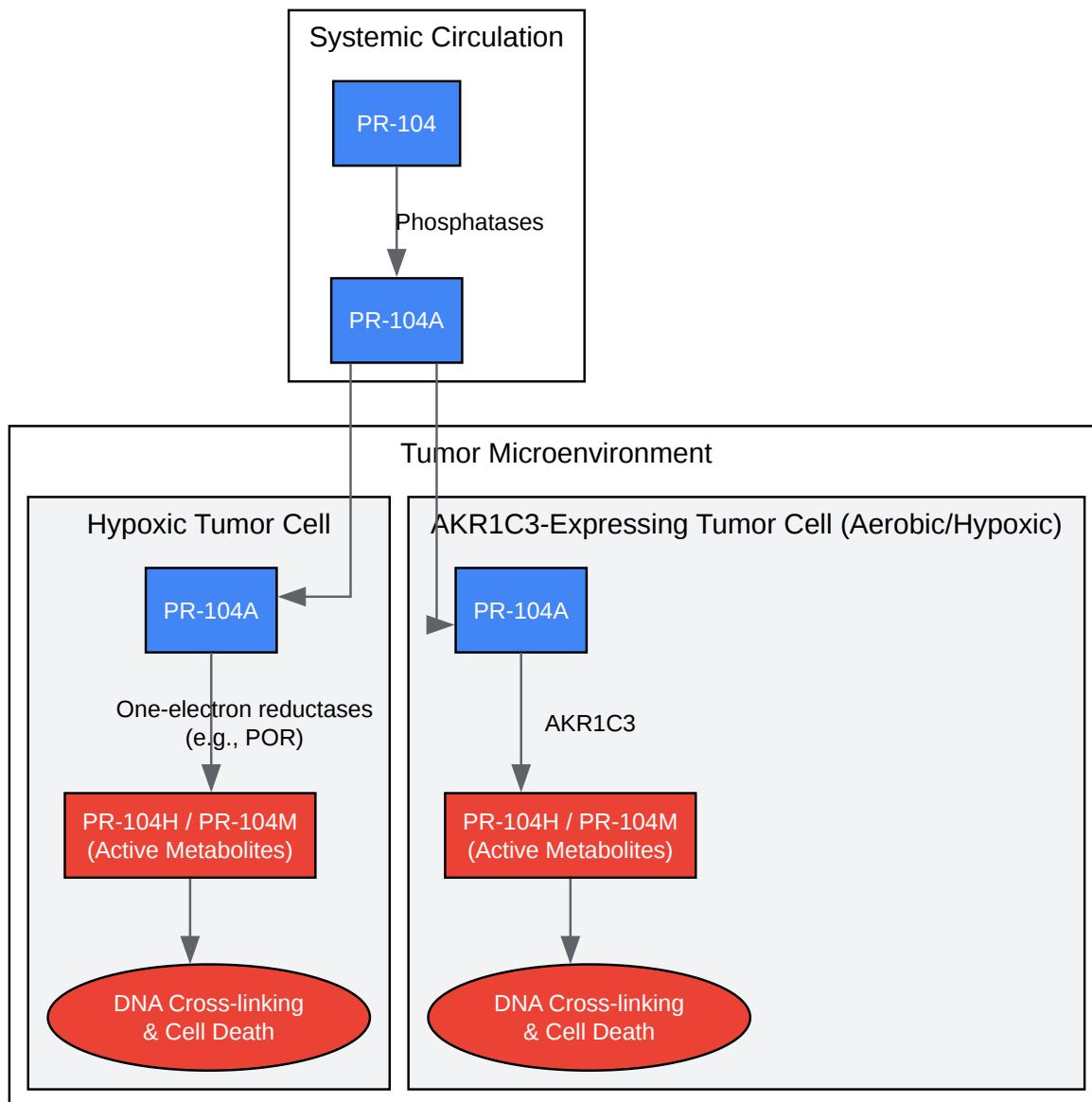
PR-104 has demonstrated significant anti-tumor activity in a range of preclinical xenograft models, both as a monotherapy and in combination with other agents.

Table 1: Monotherapy Efficacy of PR-104 in Human Tumor Xenografts

| Cell Line | Tumor Type | Dosing Schedule        | Tumor Growth Delay (TGD) in days | Reference              |
|-----------|------------|------------------------|----------------------------------|------------------------|
| HT29      | Colon      | 188 mg/kg, single dose | 10.5                             | Patterson et al., 2007 |
| H460      | Lung       | 188 mg/kg, single dose | 8.2                              | Patterson et al., 2007 |
| SiHa      | Cervical   | 188 mg/kg, single dose | 9.8                              | Patterson et al., 2007 |
| Panc-1    | Pancreatic | 282 mg/kg, single dose | 7.1                              | Patterson et al., 2007 |
| 22RV1     | Prostate   | 282 mg/kg, single dose | 12.3                             | Patterson et al., 2007 |

Table 2: Comparative Efficacy of PR-104 vs. Tirapazamine in HT29 Xenografts

| Treatment    | Dose      | Log Cell Kill (Hypoxic Cells) | Log Cell Kill (Aerobic Cells) | Reference              |
|--------------|-----------|-------------------------------|-------------------------------|------------------------|
| PR-104       | 282 mg/kg | 2.1                           | 1.1                           | Patterson et al., 2007 |
| Tirapazamine | 44 mg/kg  | 1.3                           | 0.3                           | Patterson et al., 2007 |


## Experimental Protocols

Tumor Growth Delay Studies: Human tumor cells (as specified in Table 1) were implanted subcutaneously into the flank of athymic nude mice. When tumors reached a volume of approximately 200-300 mm<sup>3</sup>, mice were treated with a single intraperitoneal injection of PR-104 at the indicated doses. Tumor volume was measured three times weekly using calipers. Tumor growth delay was calculated as the difference in the time for tumors in the treated group to reach four times their initial volume compared to the control group.

Tumor Cell Kill Assay: HT29 tumor-bearing mice were treated with PR-104 or tirapazamine. Eighteen hours after treatment, tumors were excised, and a single-cell suspension was prepared. The surviving fraction of tumor cells was determined by a clonogenic assay. To differentiate between hypoxic and aerobic cell kill, a parallel group of mice was subjected to hyperbaric oxygen to eliminate the hypoxic fraction before treatment.

## Signaling Pathway and Mechanism of Action

The mechanism of PR-104 activation is dependent on the low oxygen conditions within the tumor microenvironment.



[Click to download full resolution via product page](#)

Caption: Mechanism of PR-104 activation.

## Part 2: DRP-104 - A Tumor-Targeted Glutamine Antagonist

DRP-104 (sirpiglenastat) is a prodrug of the broad-spectrum glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). DRP-104 is designed for preferential activation within the tumor

microenvironment, thereby minimizing systemic toxicity associated with DON.[6][7] DON inhibits multiple enzymes involved in glutamine metabolism, which is crucial for the rapid proliferation of cancer cells.[8][9]

## Comparative Efficacy and Toxicity in Preclinical Models

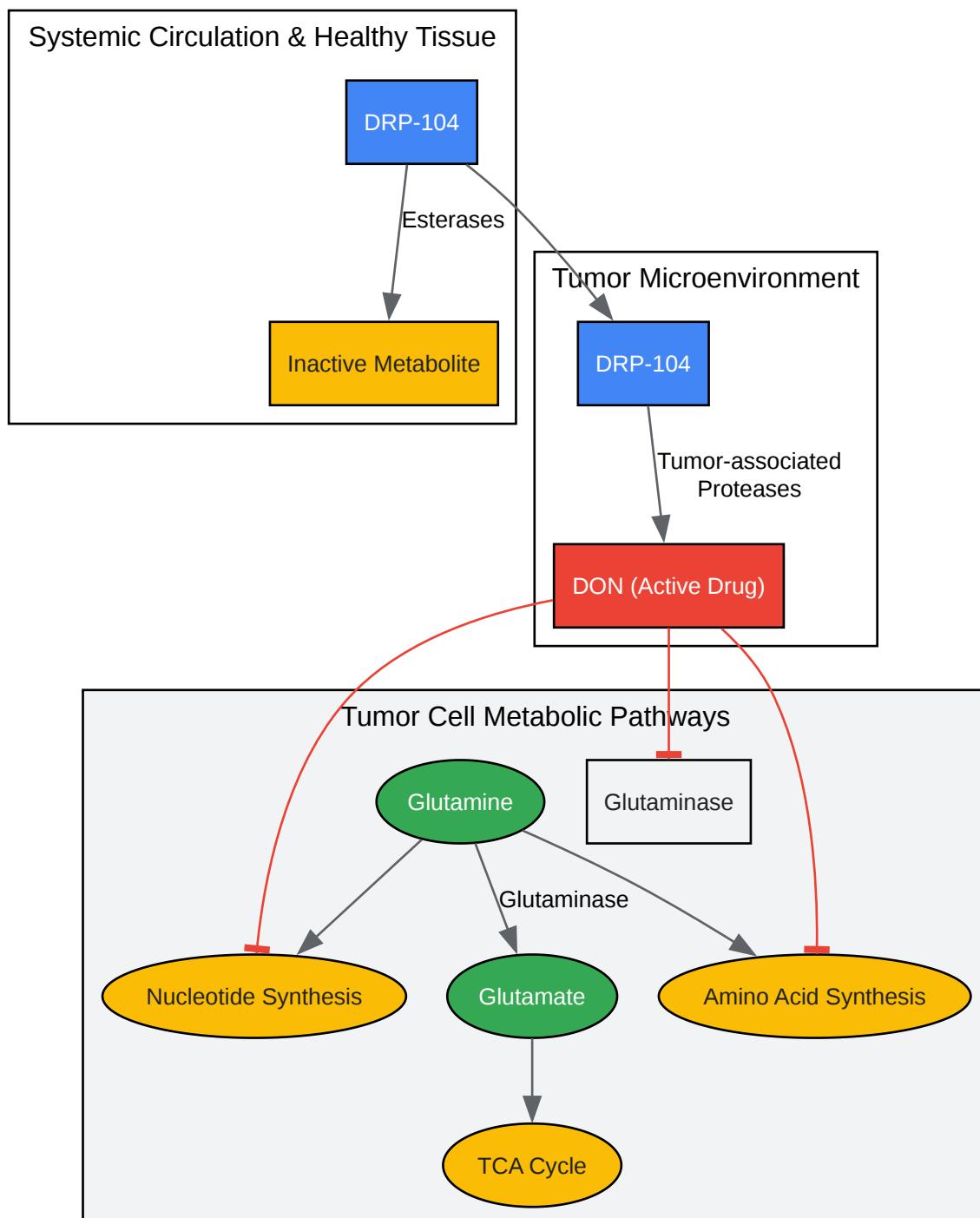
DRP-104 has demonstrated potent anti-tumor efficacy with a significantly improved safety profile compared to its active metabolite, DON.

Table 3: Efficacy and Toxicity of DRP-104 vs. DON in EL4 Tumor Model

| Treatment | Dose (DON equivalent) | Tumor Growth | Body Weight Change | Survival |  
Reference | --- | --- | --- | --- | DRP-104 | 1 mg/kg, IV, 5 days/week for 2 weeks | Complete  
Regression | Maintained | No deaths | Leone et al., 2022[6] | | DON | 1 mg/kg, IV, 5 days/week  
for 2 weeks | Complete Regression | 20-30% reduction | Most mice euthanized due to toxicity |  
Leone et al., 2022[6] |

Table 4: Single-Agent Efficacy of DRP-104 in MC38 Syngeneic Model

| Dose (mg/kg)    | Tumor Growth Inhibition (TGI) | Median Survival (days) | Reference                 |
|-----------------|-------------------------------|------------------------|---------------------------|
| 0.5             | 96%                           | 31                     | Yokoyama et al., 2022[10] |
| 1.4             | 101%                          | 38                     | Yokoyama et al., 2022[10] |
| Vehicle Control | -                             | 13                     | Yokoyama et al., 2022[10] |


## Experimental Protocols

Syngeneic Mouse Model Studies: C57BL/6 mice were implanted subcutaneously with EL4 or MC38 tumor cells. Treatment with DRP-104 or DON was initiated when tumors reached a palpable size. Tumor volumes were measured regularly. Body weight was monitored as a measure of toxicity. Survival was followed until ethical endpoints were reached.

**Pharmacokinetic Analysis:** Following administration of DRP-104, concentrations of DRP-104, DON, and its inactive metabolite were measured in plasma, tumor, and gastrointestinal tissues at various time points using liquid chromatography-mass spectrometry (LC-MS) to determine the tumor-preferential activation.

## Signaling Pathway and Mechanism of Action

DRP-104's mechanism relies on its targeted delivery and activation to DON, which then disrupts multiple glutamine-dependent metabolic pathways essential for tumor growth.



[Click to download full resolution via product page](#)

Caption: DRP-104 activation and inhibition of glutamine metabolism.

## Summary and Conclusion

Both PR-104 and DRP-104 represent innovative approaches to cancer therapy by exploiting unique aspects of the tumor microenvironment and metabolism.

- PR-104 offers a targeted approach to kill hypoxic tumor cells, a population notoriously resistant to conventional therapies. Its dual activation mechanism, dependent on both hypoxia and AKR1C3 expression, provides opportunities for patient stratification. Comparative data suggests superiority over older hypoxia-activated prodrugs like tirapazamine.
- DRP-104 provides a safer and more effective way to deliver the potent glutamine antagonist DON. By achieving preferential tumor activation, DRP-104 overcomes the dose-limiting toxicities of DON while maintaining high anti-tumor efficacy. Its mechanism of disrupting tumor metabolism also holds promise for synergy with immunotherapy.

The choice between these or other therapeutic strategies will depend on the specific cancer type, its metabolic and genetic characteristics, and the overall treatment landscape. This guide provides a foundation for further investigation and consideration of these novel agents in the oncology drug development pipeline.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- 1. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PR-104 - Wikipedia [en.wikipedia.org]

- 6. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncozine.com [oncozine.com]
- 8. drp-104 - My Cancer Genome [mycancergenome.org]
- 9. dracenpharma.com [dracenpharma.com]
- 10. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Comparative Analysis of LS-104 Series Compounds in Oncology Disease Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675279#ls-104-comparative-analysis-in-disease-models]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)